1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science. This particular compound features a pyrazole ring substituted with ethyl, methyl, and pentyl groups, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine can be synthesized through various methods, including:
Cyclocondensation of hydrazine with carbonyl compounds: This method involves the reaction of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone, under acidic or basic conditions to form the pyrazole ring.
Multicomponent reactions: These reactions involve the simultaneous reaction of three or more reactants to form the pyrazole ring in a single step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-methyl-1H-pyrazol-3-amine: Similar structure but lacks the pentyl group.
1-ethyl-4-methyl-N-butyl-1H-pyrazol-3-amine: Similar structure but has a butyl group instead of a pentyl group.
1-ethyl-4-methyl-N-hexyl-1H-pyrazol-3-amine: Similar structure but has a hexyl group instead of a pentyl group.
Uniqueness
1-ethyl-4-methyl-N-pentyl-1H-pyrazol-3-amine is unique due to the presence of the pentyl group, which can influence its lipophilicity, solubility, and biological activity. The specific substitution pattern on the pyrazole ring can also affect its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-pentylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-8-12-11-10(3)9-14(5-2)13-11/h9H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
SBKWRMTXDCKICU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN(C=C1C)CC |
Origin of Product |
United States |
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